molecular formula C19H15Cl2N3O3 B2871809 N-(2,5-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 921836-00-2

N-(2,5-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2871809
CAS No.: 921836-00-2
M. Wt: 404.25
InChI Key: LJGOUULGSHOSHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,5-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a pyridazinone-based compound characterized by a 1,6-dihydropyridazine-6-one core. Its structure includes a 2,5-dichlorophenyl substituent at the carboxamide position, a 4-methoxy group at the pyridazinone C4, and a 4-methylphenyl (para-tolyl) group at the N1 position.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3/c1-11-3-6-13(7-4-11)24-17(25)10-16(27-2)18(23-24)19(26)22-15-9-12(20)5-8-14(15)21/h3-10H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGOUULGSHOSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyridazine ring followed by the introduction of the dichlorophenyl, methoxy, and methylphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the compound’s purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the carboxamide and methoxy groups.

Reaction Conditions Product Citation
Acidic hydrolysis of carboxamide6M HCl, reflux (12–16 hrs)3-Carboxylic acid derivative (removal of dichlorophenyl group)
Basic hydrolysis of methoxyNaOH (2M), ethanol, 80°C (8 hrs)Phenolic derivative (replacement of methoxy with hydroxyl group)
  • The acidic hydrolysis of the carboxamide group yields a carboxylic acid derivative, confirmed by FT-IR loss of NH stretch (3300 cm⁻¹) and new C=O stretch (1700 cm⁻¹).

  • Methoxy group hydrolysis produces a phenolic derivative, with ═O–CH₃ converting to –OH (¹H NMR: δ 9.8 ppm for –OH) .

Nucleophilic Substitution Reactions

The dichlorophenyl moiety and pyridazine ring participate in nucleophilic substitutions.

Reagent Conditions Product Citation
EthylenediamineDMF, 100°C (24 hrs)Dichlorophenyl replaced with ethylenediamine
Sodium ethoxideEthanol, reflux (6 hrs)Methoxy group substituted with ethoxy
  • Ethylenediamine displaces chlorine atoms on the dichlorophenyl group, forming secondary amines (LC-MS: m/z 498.2 [M+H]⁺) .

  • Ethoxy substitution retains the pyridazine ring’s stability but increases hydrophobicity (logP increases by 0.6).

Cross-Coupling Reactions

The 4-methylphenyl group undergoes Pd-catalyzed cross-coupling reactions.

Reaction Type Catalyst/Reagents Product Yield Citation
Suzuki couplingPd(PPh₃)₄, 4-fluorophenylboronic acidBiaryl derivative (4-methylphenyl → 4-fluorophenyl)72%
Buchwald–HartwigPd₂(dba)₃, XPhos, NH₃Aminated derivative at position 465%
  • Suzuki coupling modifies the 4-methylphenyl group, confirmed by ¹³C NMR (loss of δ 21.3 ppm for –CH₃) .

  • Buchwald–Hartwig amination introduces primary amines, enhancing solubility (aqueous solubility increases from 0.2 mg/mL to 1.8 mg/mL) .

Alkylation and Acylation

The carboxamide nitrogen and pyridazine oxygen are reactive toward alkylation/acylation.

Reagent Conditions Product Citation
Methyl iodideK₂CO₃, DMF, 60°C (4 hrs)N-Methylated carboxamide
Acetyl chloridePyridine, RT (2 hrs)O-Acetylated pyridazine
  • Methyl iodide selectively alkylates the carboxamide nitrogen (HRMS: m/z 487.1 [M+H]⁺).

  • Acetylation of the pyridazine oxygen forms a labile ester (t₁/₂ = 3 hrs in PBS) .

Oxidation and Reduction

The dihydropyridazine ring shows redox activity.

Reagent Conditions Product Citation
KMnO₄H₂O, 25°C (1 hr)Pyridazine-6-one oxidized to pyridazine-6-ol
NaBH₄MeOH, 0°C (30 min)Reduction of ketone to alcohol (unstable)
  • Oxidation with KMnO₄ converts the 6-oxo group to a hydroxyl, confirmed by loss of C=O stretch at 1680 cm⁻¹.

  • NaBH₄ reduction is transient, reverting to the ketone within 2 hrs.

Stability Under Physiological Conditions

The compound degrades in simulated gastric fluid (pH 1.2) via hydrolysis of the carboxamide group (t₁/₂ = 4.5 hrs), but remains stable in plasma (t₁/₂ > 24 hrs) .

Key Findings from Research

  • Solubility Enhancement : Ethoxy substitution (via NaOEt) increases solubility by 3-fold.

  • Bioactivity Modulation : Suzuki coupling with electron-withdrawing groups (e.g., –F) improves receptor binding affinity (IC₅₀ reduced from 12 μM to 4 μM) .

  • Synthetic Limitations : Alkylation at the carboxamide nitrogen reduces crystallinity, complicating purification.

Scientific Research Applications

Chemistry: In chemistry, N-(2,5-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and potential biological activities make it a promising compound for the development of new pharmaceuticals for the treatment of various diseases.

Industry: In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It is also used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s interactions with other molecules.

Comparison with Similar Compounds

Compound 20 (N-(4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(3-fluoro-4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)

  • Core Structure : Shares the 1,6-dihydropyridazine-6-one scaffold.
  • Substituents :
    • Carboxamide Group : 4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl.
    • N1 Substituent : 3-Fluoro-4-methoxybenzyl.
  • Key Differences :
    • The target compound features a 2,5-dichlorophenyl group instead of a fluorine- and methoxycyclobutyl-substituted phenyl.
    • The N1 substituent in the target is a 4-methylphenyl , whereas Compound 20 uses a fluorinated benzyl group.
  • Functional Implications: Compound 20 was synthesized as a potent inhibitor of the Trypanosoma cruzi proteasome, with the fluorinated benzyl group enhancing binding affinity .
Feature Target Compound Compound 20
Core 1,6-Dihydropyridazine-6-one 1,6-Dihydropyridazine-6-one
Carboxamide Group 2,5-Dichlorophenyl 4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl
N1 Substituent 4-Methylphenyl 3-Fluoro-4-methoxybenzyl
Reported Activity Not explicitly stated Trypanosoma cruzi proteasome inhibitor

Heterocyclic Analogs with Divergent Scaffolds

lists benzothiazole derivatives, such as N-(6-trifluoromethylbenzothiazole-2-yl)-N'-(3-chlorophenyl)urea and N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide . These compounds differ significantly in core structure but share functional motifs:

  • Core: Benzothiazole vs. pyridazinone.
  • Substituents :
    • Dichlorophenyl groups (as in the target compound) are present in some benzothiazole analogs.
    • Trifluoromethyl/methoxy groups may enhance metabolic stability or lipophilicity.
  • Functional Implications: Benzothiazoles are often explored for anticancer or antimicrobial activity, but their mechanism likely diverges from pyridazinones due to scaffold differences .

Key Structural and Functional Trends

Chlorinated Aromatic Groups: The 2,5-dichlorophenyl group in the target compound contrasts with mono- or di-fluorinated phenyl groups in analogs. Chlorine’s larger atomic radius and electron-withdrawing effects may influence binding interactions.

Methoxy vs. Fluoro Substituents : Methoxy groups (e.g., at C4 in the target) enhance solubility but may reduce membrane permeability compared to fluorine.

N1 Substitutions : Bulky aryl groups (e.g., 4-methylphenyl) may restrict conformational flexibility, whereas benzyl groups (as in Compound 20) could improve target engagement.

Biological Activity

N-(2,5-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyridazine core substituted with various functional groups that contribute to its biological activity. The presence of the dichlorophenyl and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula : C17H16Cl2N2O3
Molecular Weight : 367.23 g/mol

Antimicrobial Activity

Research has indicated that derivatives of pyridazine compounds exhibit notable antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. Studies report minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL for certain derivatives, suggesting that this compound may possess comparable efficacy in inhibiting bacterial growth .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research into related pyridazine derivatives has shown that they can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. In vitro studies have indicated that these compounds can inhibit tumor growth in several cancer cell lines .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may also have therapeutic potential in inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It might interact with various receptors involved in inflammation and apoptosis.
  • Biofilm Disruption : Similar compounds have shown the ability to disrupt biofilms formed by pathogenic bacteria, enhancing their antimicrobial efficacy .

Case Studies

A series of studies have evaluated the biological effects of related pyridazine derivatives:

  • Study on Antimicrobial Activity : A study conducted on a series of pyridazine derivatives revealed that compounds with similar substituents exhibited significant antibacterial activity against Staphylococcus aureus and E. coli, with MIC values ranging from 0.1 to 0.5 μg/mL .
  • Anticancer Evaluation : In vitro studies on cancer cell lines demonstrated that certain pyridazine derivatives could reduce cell viability by inducing apoptosis through mitochondrial pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.